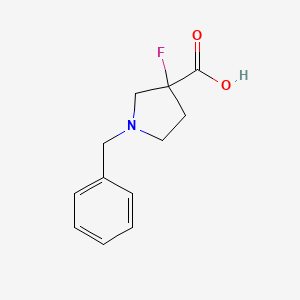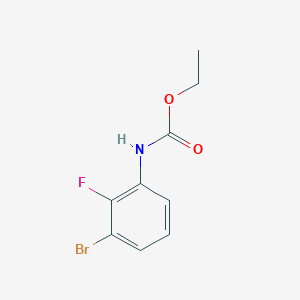
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique est un composé hétérocyclique contenant un cycle pyrimidine substitué par un groupe méthoxy en position 4 et un groupe méthyle en position 6. Le composé présente également un fragment thioacétique attaché au cycle pyrimidine en position 2. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique implique généralement la réaction de la 2-chloro-4-méthoxy-6-méthylpyrimidine avec l'acide thioglycolique. La réaction est effectuée en présence d'une base telle que le carbonate de potassium ou l'hydroxyde de sodium, ce qui facilite la substitution de l'atome de chlore par le fragment thioglycolique. La réaction est généralement conduite dans un solvant aprotique polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle
La production industrielle de l'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment thioacétique peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former le dérivé thiol correspondant.
Substitution : Les groupes méthoxy et méthyle sur le cycle pyrimidine peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le périodate de sodium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiol.
Substitution : Divers dérivés de pyrimidine substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
L'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Par exemple, il peut agir comme un inhibiteur d'enzymes microbiennes, présentant ainsi une activité antimicrobienne .
Applications De Recherche Scientifique
2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxy-6-methylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Thioxopyrimidines : Composés présentant une structure de cycle pyrimidine similaire et un groupe thio en position 2.
Thiazoles : Composés hétérocycliques contenant un atome de soufre et d'azote dans un cycle à cinq chaînons.
Unicité
L'acide 2-((4-méthoxy-6-méthylpyrimidin-2-yl)thio)acétique est unique en raison de son motif de substitution spécifique sur le cycle pyrimidine et de la présence du fragment thioacétique. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C8H9N2O3S- |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
2-(4-methoxy-6-methylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H10N2O3S/c1-5-3-6(13-2)10-8(9-5)14-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)/p-1 |
Clé InChI |
VJWTZMALUAVWFP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12270864.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12270865.png)


![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12270904.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270918.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12270922.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
![4-{Thieno[3,2-b]pyridin-7-yl}morpholine](/img/structure/B12270924.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270930.png)
